N-(4-Fluorobenzyl)ethanamine hydrochloride IUPAC name
N-(4-Fluorobenzyl)ethanamine hydrochloride IUPAC name
Executive Summary
N-(4-Fluorobenzyl)ethanamine hydrochloride (CAS: 119744-61-5) is a secondary amine salt widely utilized as a pharmacophore building block in medicinal chemistry. Characterized by a 4-fluorophenyl moiety linked to an ethylamine chain, this compound serves as a critical intermediate in the synthesis of neuroactive agents, kinase inhibitors, and calcium channel blockers. The fluorine substitution at the para-position enhances metabolic stability by blocking cytochrome P450-mediated hydroxylation, a common metabolic soft spot in non-fluorinated benzylamines. This guide provides a definitive technical analysis of its nomenclature, validated synthesis routes, and physicochemical properties.
Nomenclature and Structural Integrity
Precise nomenclature is the bedrock of chemical communication. While often referred to by its common trade names, the IUPAC designation provides the systematic structural address required for regulatory filing.
IUPAC Derivation
The systematic name is derived by treating the benzene ring as the substituent on the methanamine core, or alternatively, the ethyl group as a substituent on the benzylamine.
-
Preferred IUPAC Name (PIN): N-Ethyl-1-(4-fluorophenyl)methanamine hydrochloride
-
Alternative Systematic Name: N-(4-Fluorobenzyl)ethanamine hydrochloride[1][2]
-
Chemical Formula: C
H ClFN (Salt form) -
Molecular Weight: 189.66 g/mol (HCl salt); 153.20 g/mol (Free base)
Structural Identifiers
| Identifier System | Value |
| CAS Number | 119744-61-5 |
| SMILES | CCNCC1=CC=C(F)C=C1.Cl |
| InChI Key | HQFNGFIZVBAMLQ-UHFFFAOYSA-N |
| MDL Number | MFCD07106862 |
Validated Synthesis Protocol
The most robust route for synthesizing high-purity N-(4-Fluorobenzyl)ethanamine hydrochloride is Reductive Amination . This pathway minimizes the formation of tertiary amine byproducts (over-alkylation), which is a common failure mode in direct alkylation (nucleophilic substitution) methods.
Reaction Pathway Diagram
Figure 1: Step-wise reductive amination pathway from aldehyde precursor to hydrochloride salt.[3]
Experimental Methodology (Lab Scale)
Reagents:
-
4-Fluorobenzaldehyde (1.0 eq)
-
Ethylamine (2.0 M in THF, 1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq) or Sodium Borohydride (NaBH
) -
Dichloromethane (DCM) or Methanol (MeOH)
-
HCl (4M in Dioxane)
Protocol:
-
Imine Formation: In a dry round-bottom flask, dissolve 4-fluorobenzaldehyde (10 mmol) in anhydrous DCM (30 mL). Add Ethylamine (12 mmol) and stir at room temperature for 30 minutes. Note: If using NaBH
, perform this step in MeOH. -
Reduction: Cool the mixture to 0°C. Portion-wise, add Sodium Triacetoxyborohydride (15 mmol). The use of STAB is preferred over NaBH
for preventing aldehyde reduction, though NaBH is acceptable if the imine is pre-formed completely. -
Quenching: Stir overnight at room temperature. Quench with saturated NaHCO
solution. -
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers, dry over MgSO
, and concentrate in vacuo to yield the crude free base oil. -
Salt Formation: Dissolve the crude oil in minimal diethyl ether. Dropwise, add 4M HCl in dioxane at 0°C. A white precipitate will form immediately.
-
Purification: Filter the solid and wash with cold ether. Recrystallize from Ethanol/Ether if necessary to achieve >98% purity.
Physicochemical Characterization
To ensure the integrity of the synthesized compound, the following analytical profile should be verified.
Typical Analytical Data
| Property | Specification / Observation |
| Appearance | White to off-white crystalline solid |
| Melting Point | Typically 230–235°C (Decomposition) |
| Solubility | High in Water, Methanol, DMSO; Low in Ether, Hexane |
| Hygroscopicity | Moderate (Store in desiccator) |
Spectroscopic Profile (Expected)
-
H NMR (400 MHz, DMSO-d
): 9.4 (br s, 2H, NH ), 7.60 (dd, 2H, Ar-H), 7.25 (t, 2H, Ar-H), 4.10 (s, 2H, Ar-CH -N), 2.95 (q, 2H, N-CH -CH ), 1.25 (t, 3H, CH ). -
F NMR:
-113 to -115 ppm (singlet). -
Mass Spectrometry (ESI+): m/z 154.1 [M+H]
(Free base).
Medicinal Chemistry Applications
The N-(4-fluorobenzyl) moiety is a "privileged structure" in drug design, often used to optimize the pharmacokinetic (PK) profile of lead compounds.
Metabolic Stability
The fluorine atom at the para-position of the benzyl ring serves a specific protective function. In non-fluorinated analogs, the para-position is highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).
-
Mechanism: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond, rendering the position resistant to enzymatic cleavage.
-
Result: Increased half-life (
) and bioavailability compared to the unsubstituted benzylamine.
Bioisosterism and Lipophilicity
Fluorine acts as a bioisostere for hydrogen but with high electronegativity.
-
Lipophilicity: Substitution increases
, facilitating better blood-brain barrier (BBB) penetration, which is crucial for CNS-targeted drugs (e.g., antidepressants, antipsychotics). -
Electronic Effects: The electron-withdrawing nature of fluorine lowers the pKa of the amine slightly compared to the non-fluorinated analog, potentially altering receptor binding affinity.
Safety and Handling (MSDS Highlights)
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Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: Use in a chemical fume hood.[4] Avoid dust formation.[4][5]
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at room temperature.
References
-
PubChem . 4-Fluorobenzylamine Compound Summary. National Library of Medicine. Available at: [Link]
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]
Sources
- 1. N-(4-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride | 1185294-42-1 [sigmaaldrich.com]
- 2. You are being redirected... [hit2lead.com]
- 3. 102236-18-0|N-(4-Chlorobenzyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
